Diethyl 4,5-Thiazoledicarboxylate
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Overview
Description
Diethyl 4,5-Thiazoledicarboxylate is an organic compound with the molecular formula C9H11NO4S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4,5-Thiazoledicarboxylate can be synthesized through several methods. One common approach involves the reaction of thiazole with diethyl oxalate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,5-Thiazoledicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler thiazole derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Diethyl 4,5-Thiazoledicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl 4,5-Thiazoledicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-Thiazoledicarboxylate
- Diethyl 3,5-Thiazoledicarboxylate
- Diethyl 2,5-Thiazoledicarboxylate
Uniqueness
Diethyl 4,5-Thiazoledicarboxylate is unique due to its specific substitution pattern on the thiazole ring This unique structure imparts distinct chemical properties and reactivity compared to other thiazole derivatives
Biological Activity
Diethyl 4,5-thiazoledicarboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, research findings, and relevant case studies.
This compound (C9H11NO4S) is characterized by its thiazole ring structure, which contributes to its reactivity and biological properties. The compound features two ester functional groups that enhance its versatility in chemical reactions and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an enzyme inhibitor, particularly in the context of various metabolic pathways. The exact mechanisms can vary depending on the specific derivative and application:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity. This property is particularly relevant in the development of therapeutic agents targeting metabolic diseases.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for further exploration in treating infections.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For instance:
- Study on Antifungal Activity : A derivative demonstrated potent antifungal activity against several phytopathogenic fungi. For example, it showed an effective concentration (EC50) of 0.170 μg/mL against Rhizoctonia solani, outperforming established fungicides like carbendazim .
Enzyme Inhibition Studies
This compound has been investigated for its role in enzyme inhibition:
- Inhibition of Succinate Dehydrogenase (SDH) : Some derivatives have shown strong inhibitory effects on SDH, which is critical for cellular respiration. For example, a derivative exhibited an IC50 value of 8.42 μM, indicating potent activity compared to other known inhibitors .
Clinical Applications
Several case studies have explored the clinical implications of compounds related to this compound:
- Case Study on Anticancer Activity : A derivative was tested for its effects on androgen receptor (AR) modulation in prostate cancer cells. The results indicated that it could serve as a selective androgen receptor modulator (SARM), potentially aiding in the treatment of AR-dependent cancers .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Two ester groups | Antimicrobial, enzyme inhibition |
Thiazole-2,4-dicarboxylic acid | Lacks ester groups | Limited biological activity |
Thiazole-2,4-dicarbinol | Reduced form | Varies based on functionalization |
Thiazole-2,4-dicarboxamide | Contains amide groups | Potentially different biological effects |
Properties
IUPAC Name |
diethyl 1,3-thiazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-3-13-8(11)6-7(15-5-10-6)9(12)14-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPLYCBCMRYODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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